molecular formula C11H13N3O3 B2713046 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-68-3

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2713046
CAS No.: 1105195-68-3
M. Wt: 235.243
InChI Key: RVDAXJWRJRFMBU-UHFFFAOYSA-N
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Description

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a methyl group at position 1 and a propoxy group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction typically involves heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as benzylamine (BnNH2) in the presence of a base.

Major Products

Scientific Research Applications

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiproliferative properties.

    Medicine: Investigated for its potential therapeutic applications, including as inhibitors of protein kinases and other enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxy group at position 5 and the methyl group at position 1 distinguishes it from other pyrido[2,3-d]pyrimidine derivatives .

Properties

IUPAC Name

1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-6-17-7-4-5-12-9-8(7)10(15)13-11(16)14(9)2/h4-5H,3,6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDAXJWRJRFMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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